5'-Carboxy-2'-deoxycytidine
Overview
Description
5’-Carboxy-2’-deoxycytidine is a modified nucleoside derived from cytidine, a fundamental building block of DNA. This compound is particularly significant in the field of epigenetics, where it plays a role in the regulation of gene expression. It is formed through the oxidation of 5-methylcytosine, a process facilitated by Tet enzymes. The presence of 5’-Carboxy-2’-deoxycytidine in DNA is associated with various cellular processes, including differentiation and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Carboxy-2’-deoxycytidine typically involves the oxidation of 5-methyl-2’-deoxycytidine. One efficient method employs a P(V)-N activation strategy, which has been optimized for the gram-scale synthesis of this compound from 2’-deoxythymidine . The reaction conditions often include the use of specific oxidizing agents and controlled environments to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar oxidation processes with optimizations for cost-effectiveness and scalability. The use of robust oxidizing agents and efficient purification techniques would be critical in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 5’-Carboxy-2’-deoxycytidine undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound involves the oxidation of 5-methylcytosine.
Decarboxylation: This compound can undergo decarboxylation to revert to 2’-deoxycytidine.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial synthesis from 5-methylcytosine.
EDC: Facilitates substitution reactions by activating the carboxyl group.
Major Products:
2’-Deoxycytidine: Formed through decarboxylation.
Crosslinked Compounds: Resulting from substitution reactions with amine-containing compounds.
Scientific Research Applications
5’-Carboxy-2’-deoxycytidine has a wide range of applications in scientific research:
Epigenetics: It is a key player in the study of DNA methylation and demethylation processes, which are crucial for gene regulation.
Biological Research: Used to investigate cellular differentiation and development, particularly in stem cells and neurons.
Medical Research:
Industrial Applications: Utilized in the development of biosensors for detecting DNA modifications.
Mechanism of Action
The mechanism of action of 5’-Carboxy-2’-deoxycytidine involves its role in the active demethylation pathway of DNA. It is formed by the oxidation of 5-methylcytosine through the action of Tet enzymes. This compound can be further decarboxylated to revert to 2’-deoxycytidine, thus participating in an epigenetic control cycle that regulates gene expression . The molecular targets include DNA methyltransferases and Tet enzymes, which facilitate its formation and conversion .
Comparison with Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine: Another oxidation product of 5-methylcytosine, involved in similar epigenetic processes.
5-Formyl-2’-deoxycytidine: Also formed through the oxidation of 5-methylcytosine and can be converted back to 2’-deoxycytidine.
Uniqueness: 5’-Carboxy-2’-deoxycytidine is unique due to its specific role in the decarboxylation process, which directly converts it back to 2’-deoxycytidine. This makes it a crucial intermediate in the active demethylation pathway, distinguishing it from other similar compounds that may not undergo the same direct conversion .
Properties
IUPAC Name |
2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPDVDUSAVJDM-WJJYBJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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